3-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a pyridin-2-yl group, a piperidine ring, and a benzonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its various functional groups. The trifluoromethyl group, for example, would likely have a strong electron-withdrawing effect, influencing the reactivity of the molecule .Chemical Reactions Analysis
The compound could potentially participate in a variety of chemical reactions, depending on the conditions. For example, the trifluoromethyl group could potentially undergo reactions with nucleophiles, and the piperidine ring could potentially participate in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity, influencing its solubility and stability .Scientific Research Applications
Synthesis and Molecular Assembly
The synthesis of complex nitrogen-containing compounds, including those with piperidine structures similar to 3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile, has been a subject of interest in chemical research. A study by Bararjanian et al. (2010) described a novel one-pot synthesis method for 2-aminopyrimidinones that involves the reaction of benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate. This process highlights the importance of piperidine as a reagent in facilitating the synthesis of complex nitrogen-containing heterocycles, which are crucial in the development of pharmaceuticals and materials science. The self-assembly and hydrogen bonding observed in these compounds underline the potential for creating sophisticated molecular structures with specific functions (Bararjanian et al., 2010).
Heterocyclic Chemistry
Research in heterocyclic chemistry often explores the synthesis of piperidine derivatives due to their relevance in medicinal chemistry and material science. For instance, the work by Back and Nakajima (2000) on the cyclization of acetylenic sulfones with beta and gamma-chloroamines to produce piperidines and other heterocycles demonstrates the versatility of piperidine frameworks in synthesizing complex molecular structures. These methodologies provide a foundation for the development of new compounds with potential applications in drug discovery and the synthesis of novel materials (Back & Nakajima, 2000).
Antimicrobial and Anticancer Evaluation
The exploration of new compounds for antimicrobial and anticancer activities is a critical area of pharmaceutical research. Bondock and Gieman (2015) synthesized new 2-chloro-3-hetarylquinolines and evaluated their antibacterial and anticancer properties. The study exemplifies the application of nitrogen-containing heterocycles in searching for new therapeutic agents. This research underscores the potential of compounds like 3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile in contributing to the development of new treatments for infectious diseases and cancer (Bondock & Gieman, 2015).
Mechanism of Action
Target of Action
The primary target of the compound 3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile is the RET (c-RET) receptor . This receptor plays a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile acts as a potent and selective inhibitor of the RET receptor . It binds to the receptor and inhibits its activity, thereby preventing the downstream signaling pathways that are activated by this receptor .
Biochemical Pathways
The inhibition of the RET receptor by 3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile affects several biochemical pathways. These include pathways involved in cell growth and differentiation . The inhibition of these pathways can lead to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
It is known that the compound has good solubility in dmso , suggesting that it may have good bioavailability
Result of Action
The result of the action of 3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile is a decrease in cell proliferation and an increase in cell death . This is due to the inhibition of the RET receptor and the subsequent inhibition of the downstream signaling pathways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-27(19-12-18(5-8-26-19)21(22,23)24)14-15-6-9-28(10-7-15)20(29)17-4-2-3-16(11-17)13-25/h2-5,8,11-12,15H,6-7,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAKVVLYYTZAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.